

Spectroscopic Data for tert-Butyl N-(4-aminobenzyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(N-Boc-aminomethyl)aniline*

Cat. No.: B122751

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl N-(4-aminobenzyl)carbamate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Spectroscopic Characterization

tert-Butyl N-(4-aminobenzyl)carbamate (CAS 94838-55-8), also known as **4-(N-Boc-aminomethyl)aniline**, possesses a versatile molecular architecture. The presence of a primary aromatic amine, a secondary carbamate, and a tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in multi-step organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent experimental work. This guide will detail the expected and observed spectroscopic data, providing a rationale for the interpretation of key spectral features.

Molecular Structure:

Caption: Molecular structure of tert-butyl N-(4-aminobenzyl)carbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of tert-butyl N-(4-aminobenzyl)carbamate provides distinct signals for each unique proton environment, confirming the presence of the aromatic ring, the methylene bridge, the Boc group, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of the title compound is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of tert-butyl N-(4-aminobenzyl)carbamate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).[\[1\]](#)
- **Instrument Setup:** Utilize a 400 MHz or 500 MHz NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[\[2\]](#)
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary and Interpretation

While a publicly available, fully detailed ¹H NMR spectrum is limited, a Certificate of Analysis confirms the spectrum is consistent with the structure. Based on the known structure and data from similar compounds, the following proton signals are expected:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.0-7.2	d	2H	Ar-H (ortho to CH ₂ NH)	Protons on the aromatic ring adjacent to the methylene group, appearing as a doublet due to coupling with the protons meta to the CH ₂ NH group.
~6.5-6.7	d	2H	Ar-H (ortho to NH ₂)	Protons on the aromatic ring adjacent to the electron-donating amino group, which are more shielded and thus appear at a lower chemical shift. They appear as a doublet due to coupling with the protons meta to the NH ₂ group.
~4.8-5.0	br s	1H	NH-Boc	The carbamate proton signal is often broad due to quadrupole broadening and potential exchange. Its chemical shift

				can be solvent-dependent.
~4.1-4.3	d	2H	CH ₂ -NH	The benzylic protons appear as a doublet due to coupling with the adjacent NH proton.
~3.6-3.8	br s	2H	NH ₂	The primary amine protons typically appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
~1.45	s	9H	C(CH ₃) ₃	The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic signal for the Boc protecting group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of all carbon environments within tert-butyl N-(4-aminobenzyl)carbamate.

Experimental Protocol: ^{13}C NMR Spectroscopy

The protocol for acquiring a ^{13}C NMR spectrum is similar to that for ^1H NMR, with some key differences:

- Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often beneficial due to the lower natural abundance of the ^{13}C isotope. [\[3\]](#)
- Instrument Setup: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency) is typically used.
- Data Acquisition: Proton-decoupled mode is standard to produce a spectrum with singlets for each carbon. A larger number of scans and a longer relaxation delay are generally required compared to ^1H NMR.

Data Summary and Interpretation

Specific experimental ^{13}C NMR data for tert-butyl N-(4-aminobenzyl)carbamate is not readily available in the public domain. However, based on the structure and known chemical shift ranges, the following signals can be predicted:

Chemical Shift (δ , ppm)	Assignment	Rationale
~156	C=O (carbamate)	The carbonyl carbon of the carbamate group is deshielded and appears at a low field.
~145	C-NH ₂ (aromatic)	The aromatic carbon atom directly bonded to the electron-donating amino group.
~128-130	Ar-CH (ortho to CH ₂ NH)	Aromatic methine carbons.
~127	C-CH ₂ NH (aromatic)	The quaternary aromatic carbon attached to the methylene group.
~114-116	Ar-CH (ortho to NH ₂)	Aromatic methine carbons shielded by the amino group.
~79	C(CH ₃) ₃	The quaternary carbon of the tert-butyl group.
~45	CH ₂ -NH	The benzylic carbon.
~28	C(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl N-(4-aminobenzyl)carbamate will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid samples:

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.[\[4\]](#)
- Sample Application: Place a small amount of the solid tert-butyl N-(4-aminobenzyl)carbamate onto the ATR crystal.
- Pressure Application: Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[\[5\]](#)
- Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.[\[6\]](#)

Data Summary and Interpretation

The IR spectrum of tert-butyl N-(4-aminobenzyl)carbamate is expected to show the following key absorption bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
~3400-3300	N-H stretch	Primary amine (NH ₂)	Two distinct bands are expected for the symmetric and asymmetric stretching of the primary aromatic amine.
~3300	N-H stretch	Secondary carbamate (NH)	A single, sharp to moderately broad band corresponding to the N-H stretch of the carbamate.
~1680-1700	C=O stretch	Carbamate	A strong, sharp absorption band characteristic of the carbonyl group in the Boc protecting group.
~1600, ~1500	C=C stretch	Aromatic ring	Two or more bands of variable intensity due to the stretching vibrations of the carbon-carbon double bonds in the benzene ring.
~1520	N-H bend	Secondary carbamate (NH)	A moderate intensity band associated with the in-plane bending of the carbamate N-H bond.
~1250, ~1170	C-N stretch, C-O stretch	Carbamate	Strong bands associated with the stretching vibrations of the C-N and C-O

			bonds of the carbamate group.
~830	C-H bend	Aromatic ring	A strong out-of-plane C-H bending vibration characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like tert-butyl N-(4-aminobenzyl)carbamate.[\[7\]](#)

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

A general procedure for ESI-MS analysis is as follows:

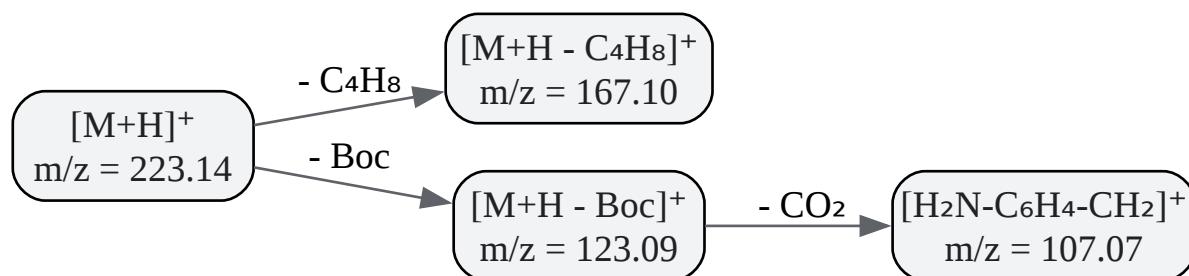
- **Sample Preparation:** Prepare a dilute solution of the compound (typically in the low μM to pM range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.[\[8\]](#)
- **Instrument Setup:** Use a mass spectrometer equipped with an electrospray ionization source.
- **Infusion:** Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.

Data Summary and Interpretation

The ESI-MS spectrum of tert-butyl N-(4-aminobenzyl)carbamate (Molecular Weight: 222.28 g/mol) is expected to show the following key ions:

m/z	Ion	Interpretation
223.14	$[M+H]^+$	The protonated molecular ion, which is typically the base peak in the ESI spectrum.
245.12	$[M+Na]^+$	An adduct of the molecule with a sodium ion, which is often observed as a minor peak due to the ubiquitous presence of sodium salts.
167.10	$[M+H - C_4H_8]^+$	A fragment ion resulting from the loss of isobutylene from the protonated molecular ion.
123.09	$[M+H - Boc]^+$	A fragment ion corresponding to the loss of the entire Boc group.
107.07	$[H_2N-C_6H_4-CH_2]^+$	The aminobenzyl cation, a common fragment resulting from the cleavage of the N-C bond of the carbamate.

Fragmentation Pathway:



[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS fragmentation pathway for tert-butyl N-(4-aminobenzyl)carbamate.

Conclusion

The collective spectroscopic data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of tert-butyl N-(4-aminobenzyl)carbamate. The characteristic signals in each spectrum directly correlate with the specific functional groups and the overall molecular architecture of the compound. This guide serves as a valuable resource for researchers, ensuring the confident identification and use of this important synthetic intermediate.

References

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Gammadata. Tips for ATR Sampling.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Spectroscopy Online. Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.
- Hofmann, J., & Kulanthaivel, P. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. *Journal of Mass Spectrometry*, 53(10), 947-969.
- Oregon State University. CH362: Use of IR Spectrometer with an ATR cell.
- Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. *Molecules*, 24(3), 621.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. *International Journal of Analytical Chemistry*, 2012, 282574.
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
- Western University. NMR Sample Preparation.
- Hart, D. P., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO₂ Capture. *Industrial & Engineering Chemistry Research*, 53(49), 18831–18839.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. publish.uwo.ca [publish.uwo.ca]
- 2. ekwan.github.io [ekwan.github.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gammadata.se [gammadata.se]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- To cite this document: BenchChem. [Spectroscopic Data for tert-Butyl N-(4-aminobenzyl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122751#spectroscopic-data-for-tert-butyl-n-4-aminobenzyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com